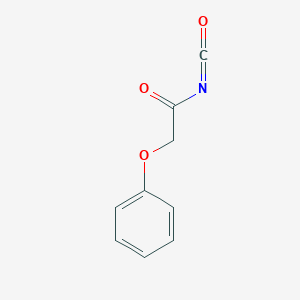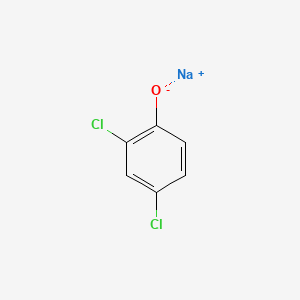
Phenol, 2,4-dichloro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-dichloro-, sodium salt is a chemical compound with the molecular formula C6H3Cl2NaO. It is derived from 2,4-dichlorophenol, which is a chlorinated derivative of phenol. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Phenol, 2,4-dichloro-, sodium salt typically involves the chlorination of phenol. The process begins with the reaction of phenol with chlorosulfuric acid in the presence of an accelerating agent such as dimethyl sulphide, diphenyl sulfide, or isopropyl ether under cryogenic conditions. This reaction yields 2,4-dichlorophenol, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of 2,4-dichlorophenol involves the chlorination of phenol using chlorine gas. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting 2,4-dichlorophenol is then treated with sodium hydroxide to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,4-dichloro-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol, 2,4-dichloro-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: It is used in the study of enzyme kinetics and as an inhibitor in various biochemical assays.
Medicine: It has antiseptic and disinfectant properties, making it useful in medical research and applications.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Phenol, 2,4-dichloro-, sodium salt involves its interaction with cellular components. It acts as an antiseptic by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The compound can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
Phenol, 2,4-dichloro-, sodium salt can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but lacks the sodium salt component.
2,6-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions.
4-Chlorophenol: Contains only one chlorine atom and has different chemical properties.
Uniqueness
This compound is unique due to its specific chlorination pattern and the presence of the sodium salt, which enhances its solubility and reactivity in aqueous solutions .
Propriétés
Numéro CAS |
3757-76-4 |
|---|---|
Formule moléculaire |
C6H3Cl2NaO |
Poids moléculaire |
184.98 g/mol |
Nom IUPAC |
sodium;2,4-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |
Clé InChI |
BYOIUZNBVLCMNV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)[O-].[Na+] |
Description physique |
Liquid |
Numéros CAS associés |
120-83-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
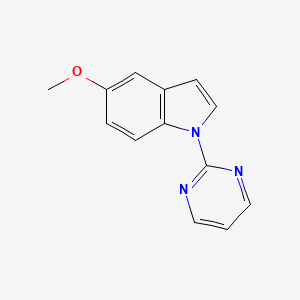
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
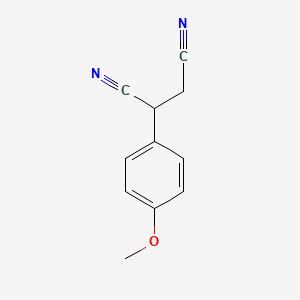
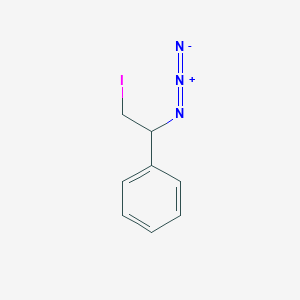
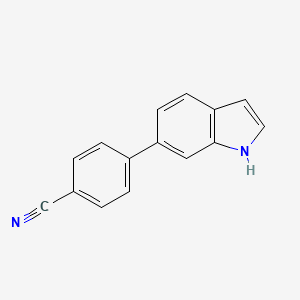
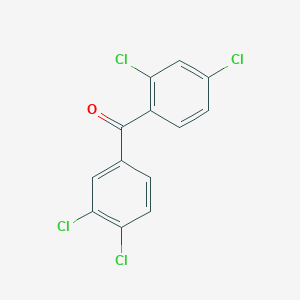

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
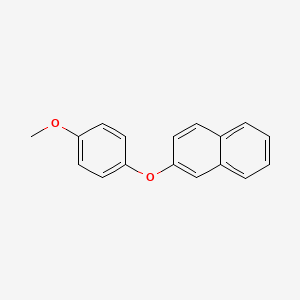
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
